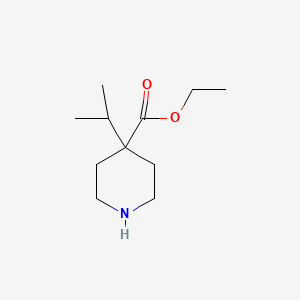

Ethyl 4-Isopropyl-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-Isopropyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Isopropyl-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method, however, requires stringent conditions, including high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-Isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 4-Isopropyl-4-piperidinecarboxylate can be compared with other similar compounds, such as:

Ethyl piperidine-4-carboxylate: This compound has a similar structure but lacks the isopropyl group, making it less sterically hindered.

Ethyl isonipecotate: Another related compound, differing in the position of the ester group.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Ethyl 4-isopropyl-4-piperidinecarboxylate, a compound with significant potential in medicinal chemistry, features a piperidine ring and an ethyl ester group, contributing to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H23NO2 with a molecular weight of approximately 225.33 g/mol. Its structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Isopropyl Group : Contributes to steric hindrance and influences biological interactions.

- Ethyl Ester Group : Enhances solubility and bioavailability.

This compound's unique structure allows it to interact with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways and metabolic processes.

This compound exhibits various biological activities through its interaction with specific molecular targets:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, particularly those involved in metabolic pathways. Its interaction can lead to either inhibition or activation of enzymatic functions.

- Receptor Interaction : Similar to other piperidine derivatives, it may interact with opioid receptors, potentially modulating pain perception and influencing central nervous system activities.

In Vitro Studies

Research indicates that this compound can affect several cellular functions:

- Cell Signaling Pathways : It modulates pathways related to cell growth, differentiation, apoptosis, and metabolism. For instance, it can activate or inhibit signaling cascades that control these cellular functions.

- Gene Expression Alteration : Studies have shown that this compound can induce changes in gene expression profiles in targeted cells, impacting metabolic activity and cellular responses.

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and distribution within biological systems. Key findings include:

- Metabolism : Primarily occurs in the liver.

- Excretion : Predominantly through urine.

- Stability : Exhibits stability under physiological conditions, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate | Structure | Enzyme modulation, receptor interaction |

| Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate | Structure | Similar activity profile but lower potency |

| Ethyl 1-Boc-4-phenyl-4-piperidinecarboxylate | Structure | Enhanced receptor selectivity |

The presence of the isopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, making it particularly useful for synthesizing compounds with specific biological activities.

Case Studies

- Pain Modulation Study : A study evaluated the effects of this compound on pain signaling pathways in rodent models. Results indicated a significant reduction in pain perception through opioid receptor modulation.

- Cancer Research Application : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by altering gene expression involved in cell cycle regulation.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 4-propan-2-ylpiperidine-4-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11/h9,12H,4-8H2,1-3H3 |

InChI Key |

CXPSIBDQWUBROI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.